Methyl 4-pentoxycyclohexane-1-carboxylate
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Overview
Description
Methyl 4-pentoxycyclohexane-1-carboxylate is an organic compound characterized by a cyclohexane ring substituted with a carboxylate ester group and a pentoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-pentoxycyclohexane-1-carboxylate typically involves the esterification of 4-pentoxycyclohexane-1-carboxylic acid with methanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Reactants: 4-pentoxycyclohexane-1-carboxylic acid and methanol.
Catalyst: Concentrated sulfuric acid or hydrochloric acid.
Temperature: Reflux conditions (approximately 60-80°C).
Duration: Several hours to ensure complete esterification.
Purification: The product is typically purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 4-pentoxycyclohexane-1-carboxylate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: 4-pentoxycyclohexane-1-carboxylic acid or 4-pentoxycyclohexanone.
Reduction: 4-pentoxycyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-pentoxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Methyl 4-pentoxycyclohexane-1-carboxylate exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily due to the ester functional group, which can undergo various chemical transformations. In biological systems, it may interact with enzymes or receptors, mimicking natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohexane-1-carboxylate: Lacks the pentoxy group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
Ethyl 4-pentoxycyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 4-butoxycyclohexane-1-carboxylate: Similar but with a shorter butoxy group, which may influence its physical and chemical properties.
Uniqueness
Methyl 4-pentoxycyclohexane-1-carboxylate is unique due to the presence of the pentoxy group, which can enhance its lipophilicity and potentially alter its reactivity compared to similar compounds. This structural feature may make it more suitable for specific applications in organic synthesis and drug development.
Properties
IUPAC Name |
methyl 4-pentoxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15-2/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTASQPZGQYWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1CCC(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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